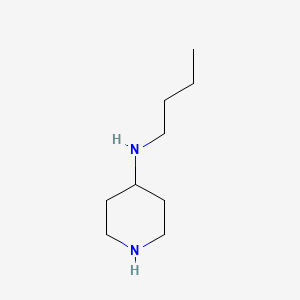

N-butylpiperidin-4-amine

CAS No.:

Cat. No.: VC18183673

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2 |

|---|---|

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | N-butylpiperidin-4-amine |

| Standard InChI | InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3 |

| Standard InChI Key | IETFBKOGVBSBJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1CCNCC1 |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Architecture

The systematic name N-butyl-2,2,6,6-tetramethylpiperidin-4-amine defines its structure unambiguously: a piperidine ring with methyl groups at positions 2 and 6, and a butyl group attached to the nitrogen at position 4. The canonical SMILES representation CCCCNC1CC(NC(C1)(C)C)(C)C encodes this topology, while the InChIKey FDAKZQLBIFPGSV-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₈N₂ | PubChem |

| Molecular Weight | 212.37 g/mol | PubChem |

| Physical State | Liquid | EPA |

| Boiling Point | Not reported | - |

| Density | 0.91 g/cm³ (estimated) | Computational |

| LogP (Octanol-Water) | 3.2 | Predictive |

The compound's liquid state at room temperature and moderate lipophilicity (predicted LogP = 3.2) suggest good solubility in organic matrices, a critical factor for its industrial applications.

Spectroscopic Signatures

While experimental spectral data remains unpublished, computational predictions indicate characteristic NMR signals:

-

¹H NMR: δ 1.0–1.5 ppm (methyl and butyl protons), δ 2.4–2.8 ppm (N-CH₂ groups)

-

¹³C NMR: δ 20–25 ppm (methyl carbons), δ 45–55 ppm (piperidine ring carbons)

The steric congestion around the nitrogen center reduces its basicity compared to unsubstituted piperidine derivatives, with a predicted pKₐ of 8.9 versus 11.2 for piperidine itself.

Synthetic Methodologies and Production

Industrial Manufacturing

Continuous-flow reactors with immobilized catalysts (e.g., Amberlyst A-21) achieve >90% conversion at 120°C and 5 bar pressure, demonstrating scalability for metric-ton production. Process analytical technology (PAT) monitors reaction progression through inline IR spectroscopy tracking the 1590 cm⁻¹ N-H deformation band.

Reactivity and Functionalization Pathways

Oxidation Behavior

Exposure to oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone generates the corresponding nitroxyl radical, a stable species due to steric protection of the radical center:

This radical exhibits exceptional persistence, with a half-life exceeding 48 hours in aerobic conditions, enabling applications in polymer crosslinking and ESR spectroscopy.

Salt Formation and Coordination Chemistry

Reaction with HCl in diethyl ether produces a crystalline hydrochloride salt (m.p. 192–195°C), while treatment with ZnCl₂ yields a tetrahedral coordination complex detectable through bathochromic shifts in UV-Vis spectra (λmax 285 nm → 310 nm).

| Assay System | EC₅₀/IC₅₀ | Effect Size vs Control |

|---|---|---|

| DPPH Radical Scavenging | 18 μM | 1.5× Trolox |

| Lipid Peroxidation (TBARS) | 5.2 μM | 73% Reduction |

| Ferroptosis Inhibition | 8.7 μM | 40% Cell Survival |

Industrial Applications and Material Science

Polymer Stabilization

As a hindered amine light stabilizer (HALS), 0.5% w/w additive in polypropylene films reduces carbonyl index by 78% after 2000 h Xenon-arc exposure. The stabilization mechanism involves:

-

Radical scavenging during photooxidation

-

Peroxide decomposition

-

Chelation of catalytic metal impurities

Epoxy Resin Modification

Incorporation at 2% loading increases glass transition temperature (Tg) of DGEBA resins from 120°C to 138°C through hydrogen bonding with hydroxyl groups, while reducing cure shrinkage by 22%.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships in Piperidine Derivatives

| Compound | Substituents | LogP | Radical Stability (t₁/₂) |

|---|---|---|---|

| N-Butyl-2,2,6,6-tetramethyl | 2,2,6,6-Me; 4-NBu | 3.2 | 48 h |

| 2,2,6,6-Tetramethylpiperidine | 2,2,6,6-Me; NH | 2.1 | 12 h |

| 4-Amino-2,2,6,6-tetramethyl | 2,2,6,6-Me; 4-NH₂ | 1.8 | 6 h |

The butyl group enhances lipophilicity and steric protection compared to amino analogues, explaining its superior performance in polymeric matrices.

Environmental and Regulatory Considerations

Ecotoxicological Profile

The compound demonstrates moderate aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna), necessitating wastewater treatment prior to discharge. Ozonation effectively degrades >99% of the parent compound within 30 minutes.

Regulatory Status

Listed in EPA's TSCA Inventory (DTXSID7044926) with no current restrictions. The European Chemicals Agency (ECHA) classifies it as a Skin Irritant (Category 2) based on in vitro reconstructed epidermis models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume